![molecular formula C19H16O6 B2684088 3-(2,5-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl acetate CAS No. 6468-61-7](/img/structure/B2684088.png)
3-(2,5-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl acetate
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Description
The compound “3-(2,5-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl acetate” is a derivative of chromone, which is a class of organic compounds with a backbone of a benzopyran ring system . The “2,5-dimethoxyphenyl” suggests the presence of a phenyl ring with methoxy (-OCH3) groups at the 2nd and 5th positions. The “2-oxo-2H-chromen-7-yl” indicates a chromone structure with a ketone (=O) group at the 2nd position. The “acetate” could refer to an acetyl group (-COCH3) attached to the molecule.
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar functional groups like the ketone and ether groups in this compound would likely make it polar, and therefore soluble in polar solvents .Scientific Research Applications
Crystal Structure Analysis
The crystal structure of poly[(acetone-O)-3-((3,4-dimethoxyphenyl)(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl)-(2-oxo-2H-chromen-4-olate)sodium] highlights its potential in understanding molecular arrangements and interactions. This compound crystallizes in an orthorhombic system, with its structure determined by X-ray crystallography, providing insights into its molecular geometry and potential for material science applications (Penkova, Retailleau, & Manolov, 2010).
Synthesis and Chemical Reactions
The design and synthesis of thiazolidin-4-ones based on (7-hydroxy-2-oxo-2H-chromen-4-yl) acetic acid explore its versatility in chemical reactions. This work demonstrates the compound's ability to undergo various chemical transformations, leading to new compounds with potential biological activities, showcasing its role in synthetic chemistry (Čačić et al., 2009).
Catalysis and Synthetic Utility
The compound's utility in catalyzed cascade reactions for the synthesis of diversely functionalized 2H-chromenes emphasizes its role in facilitating complex chemical transformations. This application underscores the compound's significance in enhancing stereoselectivity and chemoselectivity in synthetic organic chemistry, offering a pathway to synthetically and photophysically significant derivatives (Song et al., 2018).
Antioxidant and Bioactive Compound Synthesis
Enzymatic modification of related phenolic compounds for synthesizing dimers with high antioxidant capacity suggests potential routes for producing bioactive compounds using 3-(2,5-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl acetate or its derivatives. Such applications highlight its potential in developing new antioxidants and therapeutic agents (Adelakun et al., 2012).
Chemosensing and Pharmacological Properties
The exploration of coumarin derivatives for chemosensing properties and their in vitro antimicrobial and antioxidant activities points to the compound's utility in creating sensitive chemical sensors and investigating novel pharmacological agents. This research delineates the compound's potential in developing new materials with significant biological activities (Al-Hazmy et al., 2022).
properties
IUPAC Name |
[3-(2,5-dimethoxyphenyl)-2-oxochromen-7-yl] acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O6/c1-11(20)24-14-5-4-12-8-16(19(21)25-18(12)10-14)15-9-13(22-2)6-7-17(15)23-3/h4-10H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYWYFKIEFOTDNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=C(C=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,5-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl acetate |
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